molecular formula C11H9NO3 B2409051 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid CAS No. 69391-35-1

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid

Cat. No.: B2409051
CAS No.: 69391-35-1
M. Wt: 203.197
InChI Key: SXFIXVKLRFTKOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid typically involves the reaction of isoquinoline derivatives with acetic acid under specific conditions. One common method involves the oxidation of iminium intermediates to form the desired product . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced synthesis techniques and equipment to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid include:

Uniqueness

This compound is unique due to its specific structure and the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(1-oxo-2H-isoquinolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFIXVKLRFTKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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